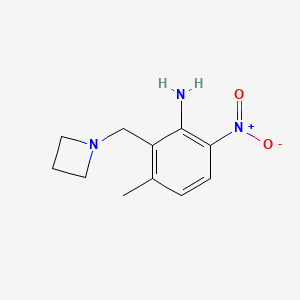
Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is a heterocyclic compound that features an azetidine ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Amination: The aniline moiety is introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.
Major Products:
Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline has various applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or cancer cell pathways.
Pathways Involved: Inhibition of key enzymes or disruption of cellular processes leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Azetidinone Derivatives: Known for their antimicrobial and anticancer activities.
Oxetane Derivatives: Similar in structure but with an oxygen atom in the ring instead of nitrogen.
Uniqueness: 2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is unique due to its specific combination of an azetidine ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
Biological Activity
Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- (CAS No. 189383-10-6) is a chemical compound with a molecular formula of C11H15N3O2 and a molecular weight of approximately 221.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Research indicates that compounds similar to Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many azetidine derivatives have been studied for their ability to inhibit specific kinases associated with cancer proliferation, such as MEK (Mitogen-Activated Protein Kinase Kinase) and HGFR (Hepatocyte Growth Factor Receptor) .
- Anti-tumor Activity : The compound has shown promise in inhibiting the proliferation and migration of cancer cells, suggesting its potential use in cancer therapy .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that Benzenamine derivatives can effectively inhibit the proliferation of various human cancer cell lines through kinase inhibition pathways .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects by modulating prostaglandin synthesis, which could be beneficial in treating inflammatory diseases .
- Selectivity and Efficacy : Research highlights the selectivity of certain derivatives for specific targets, leading to reduced side effects compared to non-selective agents .
Case Study 1: MEK Inhibition
A study focused on azetidine compounds reported that derivatives similar to Benzenamine effectively inhibited MEK activity in human cancer cells. This inhibition led to a significant decrease in cell viability and proliferation in vitro.
Case Study 2: Anti-tumor Efficacy
Another research project evaluated the anti-tumor efficacy of benzenamine derivatives in xenograft models. The results indicated substantial tumor regression when treated with these compounds, emphasizing their potential as therapeutic agents.
Data Table: Biological Activity Summary
Properties
CAS No. |
189383-10-6 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3 |
InChI Key |
QHTGSPZUKYILFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















